6-(2,3-Dimethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
2-METHOXY-3-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-3-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazino[5,6-d][3,1]benzoxazepine core, followed by the introduction of the methoxy and methylsulfanyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-3-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazino[5,6-d][3,1]benzoxazepine core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-METHOXY-3-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-METHOXY-3-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-2-methoxy-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate
- tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
Uniqueness
2-METHOXY-3-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its structure allows for a wide range of modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H18N4O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-(2,3-dimethoxyphenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C19H18N4O3S/c1-24-14-10-6-8-12(16(14)25-2)17-20-13-9-5-4-7-11(13)15-18(26-17)21-19(27-3)23-22-15/h4-10,17,20H,1-3H3 |
InChI Key |
HZGOFVPSUNIDBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SC |
Origin of Product |
United States |
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